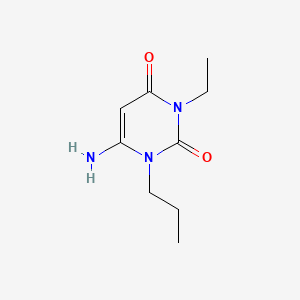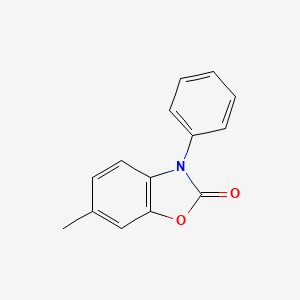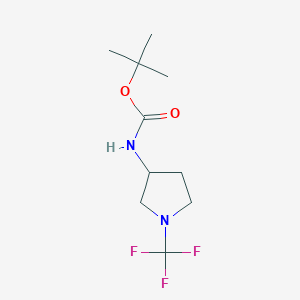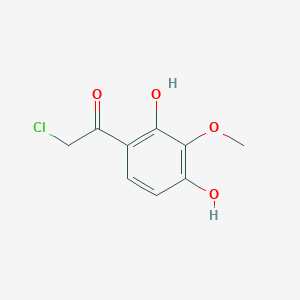
2-Chloro-1-(2,4-dihydroxy-3-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(2,4-dihydroxy-3-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9ClO4 It is a derivative of acetophenone and features a chloro group, two hydroxyl groups, and a methoxy group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,4-dihydroxy-3-methoxyphenyl)ethanone can be achieved through several methods. One common approach involves the Hoesch condensation of orcinol with methoxyacetonitrile . This reaction typically requires acidic conditions and a suitable catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Hoesch condensation reaction or similar synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(2,4-dihydroxy-3-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), to deprotonate the nucleophile.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted phenyl ethanones, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-1-(2,4-dihydroxy-3-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(2,4-dihydroxy-3-methoxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of hydroxyl and methoxy groups can influence its binding affinity and specificity for these targets. Additionally, the chloro group may enhance its reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1-(2,4-dihydroxy-3-methylphenyl)ethanone
- 1-(2-Hydroxy-4-methoxyphenyl)ethanone
- 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone
Uniqueness
2-Chloro-1-(2,4-dihydroxy-3-methoxyphenyl)ethanone is unique due to the presence of both chloro and methoxy groups on the phenyl ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
69151-93-5 |
|---|---|
Fórmula molecular |
C9H9ClO4 |
Peso molecular |
216.62 g/mol |
Nombre IUPAC |
2-chloro-1-(2,4-dihydroxy-3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9ClO4/c1-14-9-6(11)3-2-5(8(9)13)7(12)4-10/h2-3,11,13H,4H2,1H3 |
Clave InChI |
IVMXOZQGYPOQBB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1O)C(=O)CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


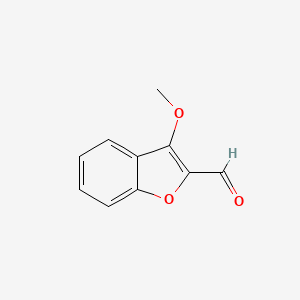

![2-Chloro-5-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952810.png)
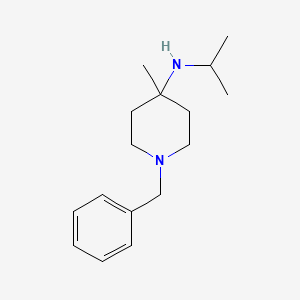
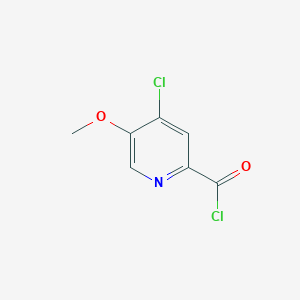

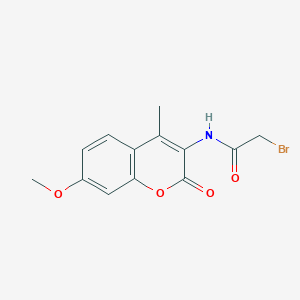
![6H-pyrano[3,2-f][1,3]benzothiazole](/img/structure/B13952839.png)

